molecular formula C27H21N3O6 B14117671 methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B14117671
M. Wt: 483.5 g/mol
InChI Key: VODMXWPLORSOGS-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves multiple steps, including the formation of the benzofuro[3,2-d]pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties may be explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H21N3O6

Molecular Weight

483.5 g/mol

IUPAC Name

methyl 4-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H21N3O6/c1-16-7-13-19(14-8-16)30-25(32)24-23(20-5-3-4-6-21(20)36-24)29(27(30)34)15-22(31)28-18-11-9-17(10-12-18)26(33)35-2/h3-14H,15H2,1-2H3,(H,28,31)

InChI Key

VODMXWPLORSOGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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